molecular formula C15H12ClN3O2S B2982842 N-(3-chloroquinoxalin-2-yl)-3-methylbenzenesulfonamide CAS No. 565172-05-6

N-(3-chloroquinoxalin-2-yl)-3-methylbenzenesulfonamide

Cat. No. B2982842
CAS RN: 565172-05-6
M. Wt: 333.79
InChI Key: YAWGEMVRYCVCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-chloroquinoxalin-2-yl)-3-methylbenzenesulfonamide” is a chemical compound with the CAS Number: 166271-34-7 . It has a molecular weight of 319.77 and its IUPAC name is N-((2Z)-3-chloro-2(1H)-quinoxalinylidene)benzenesulfonamide . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The molecular formula of “N-(3-chloroquinoxalin-2-yl)-3-methylbenzenesulfonamide” is C14H10ClN3O2S . The InChI code for this compound is 1S/C14H10ClN3O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)18-21(19,20)10-6-2-1-3-7-10/h1-9H,(H,17,18) .


Physical And Chemical Properties Analysis

“N-(3-chloroquinoxalin-2-yl)-3-methylbenzenesulfonamide” is a solid substance . It has a melting point of 170°C . The compound is typically stored at 4°C .

Scientific Research Applications

Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamides, recognized for their antimicrobial properties, have been pivotal in treating infectious diseases. The evolution of sulfonamide derivatives through chemical structural modifications has broadened their bioactive spectrum, showcasing wide medicinal applications with significant development value. These derivatives exhibit antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, antiepileptic activities, and relevance to neurological diseases and diuretic drugs. The continuous research and synthesis of novel sulfonamide compounds emphasize their versatility and value in organic syntheses and pharmaceutical industries, suggesting that derivatives of sulfonamides, like N-(3-chloroquinoxalin-2-yl)-3-methylbenzenesulfonamide, may hold versatile and valuable chemical and pharmacological properties (He Shichao et al., 2016).

Synthesis and Characterization of Sulfonamide-Containing Compounds

The research work summarized in the review by Kaneda focuses on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. This includes the development of unique polyheterocyclic compounds through sequential Nicholas and Pauson-Khand reactions, production of 2-aminobenzenesulfonamide-containing agents, and improvement of intramolecular reactions for synthesizing cyclopenta[c]piperidine alkaloids. The exploration of sulfonamide or sultam-based functional molecules and pharmaceuticals underscores the potential of sulfonamide derivatives in drug discovery and development, hinting at the possible research applications for N-(3-chloroquinoxalin-2-yl)-3-methylbenzenesulfonamide in creating novel pharmaceuticals (Kyosuke Kaneda, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-10-5-4-6-11(9-10)22(20,21)19-15-14(16)17-12-7-2-3-8-13(12)18-15/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWGEMVRYCVCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2,3-dichloroquinoxaline (500 mg; 2.5 mmol; 1 eq), 3-methylbenzene sulfonamide (430.1 mg, 2.5 mmol, 1 eq.), dry K2CO3 (347.2 mg, 2.5 mmol, 1 eq.) in DMA (5 ml) is heated up at 170° C. in the microwave for 30 min under normal absorption. The solvent is evaporated to dryness. Water (20 ml) is added then AcOH until acidic pH. The residual suspension is left at 4° C. for 1 h and the precipitate formed is filtered off, washed with water until neutral, then ACN and dried under vacuum at 40° C. overnight, to afford 548.3 mg (65%) of the title compound. 1H NMR (DMSO-d6) δ 11.53 (brs, 1H), 7.99 (m, 2H), 7.87 (t, J=8.6 Hz, 2H), 7.77 (dt, J=1.5, 7.5 Hz, 1H), 7.67 (t, J=8.0 Hz, 1H), 7.56-7.43 (m, 2H), 2.42 (s, 3H). HPLC (max plot) 99%; Rt 3.70 min. LC/MS: (ES+): 334.2, (ES−): 332.2.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
430.1 mg
Type
reactant
Reaction Step One
Name
Quantity
347.2 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
65%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.